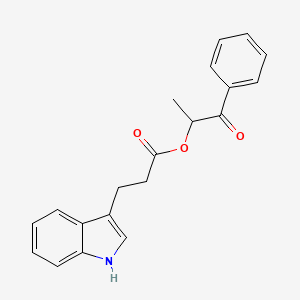

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate

描述

1-Oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is an ester derivative featuring a phenyl-substituted ketone (1-oxo-1-phenylpropan-2-yl) linked to a propanoate chain bearing an indole moiety at the 3-position. The indole nucleus, a bicyclic aromatic structure, is central to many biologically active compounds, including neurotransmitters and pharmaceuticals.

属性

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14(20(23)15-7-3-2-4-8-15)24-19(22)12-11-16-13-21-18-10-6-5-9-17(16)18/h2-10,13-14,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKJYHVXHPTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328504 | |

| Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

799266-15-2 | |

| Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting with the preparation of the indole and phenyl components. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be esterified with a phenylpropanoyl chloride to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .

化学反应分析

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is , with a molecular weight of approximately 321.37 g/mol. The compound features both phenyl and indole groups, which are known for their biological activity, making it a candidate for various applications in medicinal chemistry.

Anticancer Activity

Research indicates that indole derivatives possess anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The incorporation of the 1-oxo-1-phenylpropan-2-yl moiety may enhance these effects by improving the compound's binding affinity to cellular targets involved in cancer progression.

Case Study:

A study investigating the cytotoxic effects of indole derivatives showed that compounds similar to 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate exhibited significant inhibition of tumor growth in vitro and in vivo models .

Neuroprotective Effects

Indole compounds are also recognized for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate may contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic efficacy.

Research Findings:

A recent investigation highlighted that certain indole derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting that this compound may have similar protective mechanisms .

Enzyme Inhibition Studies

The compound's unique structure makes it a valuable tool for studying enzyme interactions. Its potential to act as an inhibitor for specific enzymes involved in metabolic pathways can provide insights into drug design and development.

Example:

Studies have shown that derivatives with similar structures can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Pharmacological Profiling

Pharmacological profiling of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate can lead to the discovery of new therapeutic agents. By assessing its effects on various biological targets, researchers can identify potential applications in treating diverse diseases.

作用机制

The mechanism of action of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

相似化合物的比较

Comparison with Structural Analogs

Ester Group Variations

The 1-oxo-1-phenylpropan-2-yl ester group distinguishes the target compound from simpler esters (e.g., methyl, ethyl, or isopropyl) found in analogs:

- Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate (): The methyl ester and ethyl-substituted indole reduce steric bulk compared to the target’s phenyl-ketone group. This may enhance solubility but reduce metabolic stability due to faster esterase-mediated hydrolysis .

- Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (): The ethoxyethyl side chain introduces additional ester functionality, which may increase polarity but also toxicity risks (e.g., H302 acute oral toxicity) .

Indole Substitutions

Substituents on the indole nitrogen or aromatic ring modulate electronic and steric properties:

- Methyl-(R)-2-(1,3-dioxoisoindolin-2-yl)-3-(2-methyl-1-(pyrimidin-2-yl)-1H-indol-3-yl)propanoate (): The pyrimidinyl group at N1 enhances hydrogen-bonding capacity, while the methyl group at C2 increases steric hindrance. Such substitutions could improve target selectivity in receptor binding .

- Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (): The free amino group enables salt formation (hydrochloride) and participation in acid-base interactions, contrasting with the target’s neutral ketone .

Additional Functional Groups

- Methyl 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoate (): The Schiff base (hydroxybenzylidene) enables metal chelation, relevant in corrosion inhibition applications—a property absent in the target compound .

Comparative Data Table

*Calculated molecular weight based on formula C19H17NO3.

生物活性

1-Oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is , with a molecular weight of approximately 330.39 g/mol. The compound features a phenyl group and an indole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the indole structure. For instance, compounds derived from indole have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. Research indicates that modifications in the structure can lead to enhanced cytotoxic effects while minimizing toxicity to normal cells .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Oxo-1-phenylpropan-2-yl ... | MCF-7 | 12.5 | |

| Indole derivative A | HepG2 | 15.0 | |

| Indole derivative B | MCF-7 | 10.0 |

The mechanisms through which these compounds exert their effects include:

- Apoptosis Induction : Many indole derivatives trigger apoptosis in cancer cells via intrinsic pathways, leading to cell death.

- Cell Cycle Arrest : Certain compounds can halt the progression of the cell cycle, particularly at the G2/M phase, effectively preventing cancer cell proliferation.

- Inhibition of Tumor Growth : In vivo studies have shown that these compounds can significantly reduce tumor size in animal models.

Study on Breast Cancer Cells

A notable study evaluated the cytotoxic effects of several indole derivatives on MCF-7 cells using the MTT assay. The results demonstrated that modifications to the phenyl and propanoyl groups could enhance anticancer activity while reducing toxicity to normal cells .

Study on Hepatocellular Carcinoma

Another investigation focused on the antitumor activity against HepG2 cells, revealing that specific derivatives exhibited promising results with IC50 values lower than those of established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。